molecular formula C9H18O3 B1681953 tert-Butyl peroxypivalate CAS No. 927-07-1

tert-Butyl peroxypivalate

Cat. No.: B1681953
CAS No.: 927-07-1
M. Wt: 174.24 g/mol
InChI Key: OPQYOFWUFGEMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl peroxypivalate is typically synthesized through a two-step process. The first step involves the deprotonation of tert-butyl hydroperoxide to form potassium tert-butylperoxide. This reaction is slightly exothermic and is usually carried out at around 20°C . The second step involves the reaction of potassium tert-butylperoxide with pivaloyl chloride to form this compound. This step is more challenging due to the temperature sensitivity of the product and the corrosivity of the acid halide .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in microreactors to enhance safety and control over reaction conditions. This method allows for better management of the exothermic nature of the reactions and reduces the risk of thermal runaway .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl peroxypivalate primarily undergoes decomposition reactions due to the weak peroxy bond (–O–O–) in its structure. This bond can break homolytically, leading to the formation of free radicals .

Common Reagents and Conditions: The decomposition of this compound can be accelerated by the presence of amines, metal ions, strong acids, and bases . The reaction is typically carried out at elevated temperatures to facilitate the breakdown of the peroxy bond.

Major Products Formed: The major products formed from the decomposition of this compound include carbon dioxide, acetone, methane, tert-butanol, and pivalic acid .

Mechanism of Action

Comparison with Similar Compounds

  • tert-Butyl peroxybenzoate
  • Di-tert-butyl peroxide
  • tert-Butyl hydroperoxide

Uniqueness: tert-Butyl peroxypivalate is unique in its ability to decompose at relatively low temperatures, making it a highly efficient initiator for polymerization reactions. Its specific structure allows for controlled radical generation, which is crucial in industrial applications .

Properties

IUPAC Name

tert-butyl 2,2-dimethylpropaneperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,3)7(10)11-12-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQYOFWUFGEMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Record name TERT-BUTYL PEROXYPIVALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027339
Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tert-butyl peroxypivalate is a colorless liquid that solidifies below -19 °C. Decomposes at 70 °C. Flammable and a dangerous fire risk. Heating may cause explosion. Used as a polymerization initiator., Liquid
Record name TERT-BUTYL PEROXYPIVALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

927-07-1
Record name TERT-BUTYL PEROXYPIVALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name tert-Butyl peroxypivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name t-Butyl peroxypivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl peroxypivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYL PEROXYPIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0P448E3Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Before the start of the reaction, the loop reactor is filled with a solution of 26.0% by weight of tert-butyl hydroperoxide and 16.2% by weight of potassium hydroxide in water. Initially 26.0 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 25.0 kg/h of a solution of 45% by weight of potassium hydroxide in water, 26.4 kg/h of water and 18.0 kg/h of pivaloyl chloride are then fed to the loop reactor. Cooling with cooling water keeps the internal temperature at 15° C. in the loop reactor and at 10° C. in the stirred cell reactor. The partial neutralization is effected with 6.0 kg/h of 31% by weight hydrochloric acid with addition of 8.2 kg/h of isododecane at a temperature of 8° C. The organic phase is extracted with 33.2 kg/h of a 20% by weight aqueous solution of potassium hydroxide. This affords 37.4 kg/h of aqueous extract comprising 11.6% by weight of tert-butyl hydroperoxide and 17.6% by weight of potassium hydroxide, which are feeded into the loop reactor. From the time at which aqueous extract is recycled into the loop reactor, the metered addition of the feedstocks is changed to 19.8 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 10.2 kg/h of a solution of 45% by weight of potassium hydroxide in water and 9.8 kg/h of water. After the extraction, the organic phase is washed with 36.0 kg/h of a solution of 1% by weight of sodium sulphite and 0.2% by weight of sulphuric acid, and dried by stripping at 20° C. and 45 mbar. 32.4 kg/h of a 75.3% by weight solution of tert-butyl peroxypivalate in isododecane are obtained (93.7% yield based on pivaloyl chloride).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a reaction vial with a TEFLON fluoropolymer magnetic stirring rod, 3 ml containing 0.2 M tert-butyl hydroperoxide and 0.2 M pivalic acid in isooctane was added. The reaction was started by addition of 200 mg of Rhizomucor miehei enzyme and about 10 mg of molsieves (3 grains). After sixty-seven hours, 13% conversion to tert-butyl peroxypivalate was obtained as measured with GC.
[Compound]
Name
TEFLON fluoropolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl peroxypivalate
Reactant of Route 2
Reactant of Route 2
tert-Butyl peroxypivalate
Reactant of Route 3
Reactant of Route 3
tert-Butyl peroxypivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.